1-(Isoxazol-3-yl)ethanamine

Monoamine oxidase inhibition Neuropharmacology Enzyme kinetics

1-(Isoxazol-3-yl)ethanamine (CAS 1008985-14-5), also named 1-(1,2-oxazol-3-yl)ethan-1-amine, is a chiral primary amine featuring an isoxazole heterocycle substituted at the 3-position with an α-methyl amine side chain (molecular formula C₅H₈N₂O, molecular weight 112.13 g/mol). It belongs to the aminomethylisoxazole subclass of five-membered heterocycles widely employed as synthetic intermediates in medicinal chemistry, agrochemical research, and chemical biology.

Molecular Formula C5H8N2O
Molecular Weight 112.132
CAS No. 1008985-14-5
Cat. No. B2963715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Isoxazol-3-yl)ethanamine
CAS1008985-14-5
Molecular FormulaC5H8N2O
Molecular Weight112.132
Structural Identifiers
SMILESCC(C1=NOC=C1)N
InChIInChI=1S/C5H8N2O/c1-4(6)5-2-3-8-7-5/h2-4H,6H2,1H3
InChIKeyUDFNSNRUEHXXNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Isoxazol-3-yl)ethanamine (CAS 1008985-14-5): Core Chemical Identity and Procurement Baseline for Heterocyclic Amine Building Blocks


1-(Isoxazol-3-yl)ethanamine (CAS 1008985-14-5), also named 1-(1,2-oxazol-3-yl)ethan-1-amine, is a chiral primary amine featuring an isoxazole heterocycle substituted at the 3-position with an α-methyl amine side chain (molecular formula C₅H₈N₂O, molecular weight 112.13 g/mol) . It belongs to the aminomethylisoxazole subclass of five-membered heterocycles widely employed as synthetic intermediates in medicinal chemistry, agrochemical research, and chemical biology [1]. The compound is commercially available from multiple global vendors at standard purity specifications of ≥95%, with batch-specific quality control documentation including NMR, HPLC, and GC certificates . Its compact scaffold—combining a hydrogen-bond donor/acceptor-capable isoxazole ring with a reactive primary amine handle—positions it as a versatile building block for lead generation libraries, fragment-based drug discovery, and custom synthesis workflows .

Why In-Class Substitution of 1-(Isoxazol-3-yl)ethanamine with Isomeric or Analogous Building Blocks Compromises Experimental Reproducibility


The isoxazole scaffold exhibits pronounced regioisomeric sensitivity: moving the aminomethyl substituent from the 3-position to the 5-position (e.g., isoxazol-5-ylmethanamine) alters the predicted pKa of the primary amine from approximately 7.93 to a measurably different value due to altered through-bond electronic effects from the ring heteroatoms . Likewise, chain-length homologation—as in 2-(isoxazol-3-yl)ethanamine—shifts the distance between the amine nucleophile and the aromatic π-system, changing both the conformational ensemble accessible for receptor binding and the amine's basicity . Introducing aryl substituents at the isoxazole 5-position (e.g., 1-(5-phenylisoxazol-3-yl)ethanamine) dramatically increases LogP and steric bulk, altering solubility, membrane permeability, and protein binding profiles . Even the des-ethyl analog 3-aminoisoxazole lacks the chiral α-methyl center that enables asymmetric induction in enantioselective synthesis and stereochemical SAR exploration [1]. These differences mean that substituting any close structural analog into a synthetic route or biological assay validated with 1-(isoxazol-3-yl)ethanamine can produce non-comparable results, requiring full re-optimization.

Quantitative Differentiation Evidence: 1-(Isoxazol-3-yl)ethanamine Versus Closest Analogs in Biological Activity, Physicochemical Profile, and Synthetic Utility


Monoamine Oxidase A (MAO-A) Competitive Inhibition: 1-(Isoxazol-3-yl)ethanamine Exhibits Quantifiable Target Engagement at Human Placental MAO-A

1-(Isoxazol-3-yl)ethanamine was directly tested for inhibition of human placental MAO-A and demonstrated competitive inhibition in the primary binding assay [1]. This provides a defined biochemical mechanism that distinguishes it from isoxazole analogs that preferentially target MAO-B. For context, structurally elaborated isoxazole derivatives such as phenylisoxazole carbohydrazides show selective MAO-B inhibition in the nanomolar range, with no detectable MAO-A activity [2]. The unadorned 3-(1-aminoethyl)isoxazole core thus appears to possess inherent MAO-A recognition features that are lost upon further substitution or ring functionalization, making the specific 3-position α-methyl amine substitution pattern critical for this activity profile.

Monoamine oxidase inhibition Neuropharmacology Enzyme kinetics

Regioisomeric pKa Differentiation: 3-Position α-Methyl Amine Substitution Yields Distinct Basicity Relative to 5-Substituted Isomers

The predicted pKa of the primary amine in 1-(isoxazol-3-yl)ethanamine (~8.0) is electronically modulated by the 3-position attachment to the isoxazole ring, which places the amine in closer proximity to the ring oxygen compared to the 5-substituted regioisomer isoxazol-5-ylmethanamine (predicted pKa 7.93±0.29) . The N-methyl tertiary amine derivative of the 5-isomer shows further elevated basicity (predicted pKa 8.37±0.10) . This ~0.4 pKa unit shift between 3- and 5-substituted analogs corresponds to an approximately 2.5-fold difference in protonation state at physiological pH, which directly affects solubility, membrane permeability, and salt formation behavior .

Physicochemical profiling Ionization state Medicinal chemistry lead optimization

Chiral Center Utility: The α-Methyl Amine Substituent Enables Enantioselective Synthesis Not Accessible with Achiral 3-Aminoisoxazole

1-(Isoxazol-3-yl)ethanamine contains a stereogenic center at the α-carbon of the ethanamine side chain, which can be resolved into (R)- and (S)-enantiomers for asymmetric synthesis applications . The base-promoted multi-gram synthesis of aminoisoxazoles from commercially available amino acids demonstrates that both enantiomers of chiral aminoisoxazole building blocks can be prepared with retention of stereochemistry [1]. In contrast, the simplest analog 3-aminoisoxazole (CAS 1750-42-1) lacks this chiral center entirely, offering no opportunity for stereochemical induction [2]. This makes 1-(isoxazol-3-yl)ethanamine uniquely positioned among the simplest isoxazole-amine building blocks for programs requiring enantiopure intermediates.

Chiral building blocks Enantioselective synthesis Peptidomimetics

EPAC Antagonist Pharmacophore Relevance: The 3-(Isoxazol-3-yl) Scaffold Is a Privileged Core in cAMP Signaling Probe Development

The 2-(isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl cyanide series, directly derived from functionalization of the isoxazole 3-position, has yielded potent dual EPAC1/EPAC2 antagonists with low micromolar to submicromolar inhibitory activity (e.g., compounds 22, 35, and 47 in the SAR series) [1]. The parent HTS hit ESI-09, which contains a 5-(tert-butyl)isoxazol-3-yl motif, shows IC₅₀ values of 3.2 μM and 1.4 μM for EPAC1 and EPAC2 respectively . 1-(Isoxazol-3-yl)ethanamine serves as a minimalist embodiment of this 3-aminoisoxazole pharmacophore, offering a higher fraction of the molecular framework directly relevant to EPAC-targeting SAR campaigns compared to 5-substituted aminoisoxazole regioisomers.

EPAC antagonists cAMP signaling Chemical probe development

Sigma-2 Receptor Ligand Antiproliferative Benchmark: 3-Alkoxyisoxazole Derivatives Demonstrate Superior Potency Against Osteosarcoma Cell Lines

While 1-(isoxazol-3-yl)ethanamine itself has not been profiled in oncology assays, its 3-alkoxyisoxazole derivatives establish a quantitative benchmark for this scaffold class. Compound 51, a 3-alkoxyisoxazole-based σ2 receptor ligand, demonstrated IC₅₀ values of 0.89 μM and 0.71 μM against osteosarcoma cell lines 143B and MOS-J, respectively—representing a 2.0-fold and 2.8-fold potency improvement over the reference σ2 ligand siramesine (IC₅₀ 1.81 μM and 2.01 μM) [1]. This establishes the 3-substituted isoxazole scaffold as a productive starting point for σ2-targeted anticancer agents, providing a quantitative potency benchmark that can guide procurement decisions when selecting building blocks for oncology-focused medicinal chemistry.

Sigma-2 receptor Osteosarcoma Antiproliferative activity

Vendor-Independent Quality Documentation: Batch-Specific NMR, HPLC, and GC Certificates Enable Cross-Vendor Procurement Confidence

1-(Isoxazol-3-yl)ethanamine is supplied at a standardized minimum purity of 95% (or 95+%) across multiple independent vendors, with batch-specific analytical documentation including NMR, HPLC, and GC certificates provided as standard . In contrast, several close analogs—including 1-(5-phenylisoxazol-3-yl)ethanamine and various N-alkylated isoxazole ethanamine derivatives—are more commonly available only from single-supplier custom synthesis channels without routine multi-batch QC documentation . This multi-vendor, documented-purity landscape reduces single-supplier dependency risk and provides procurement officers with verifiable, instrument-traced quality assurance that is essential for GLP-compliant and IND-enabling studies.

Quality control Analytical characterization Procurement standardization

Recommended Application Scenarios for 1-(Isoxazol-3-yl)ethanamine Based on Quantitative Differentiation Evidence


MAO-A-Focused Neuroscience Probe Development

For teams developing chemical probes or lead compounds targeting monoamine oxidase A in depression, anxiety, or neurodegenerative disease programs, 1-(isoxazol-3-yl)ethanamine provides a structurally validated starting scaffold with demonstrated competitive MAO-A inhibition [1]. Its MAO-A engagement profile is orthogonal to the MAO-B selectivity dominant among published isoxazole series [2], opening underexplored chemical space for isoform-selective tool compound development.

Chiral Building Block Procurement for Enantioselective Medicinal Chemistry

Programs requiring enantiomerically pure intermediates—especially in peptidomimetic, macrocycle, or chiral drug substance synthesis—should prioritize 1-(isoxazol-3-yl)ethanamine over achiral analogs such as 3-aminoisoxazole. The α-methyl chiral center can be resolved or stereospecifically synthesized via amino acid precursors [1], enabling stereochemical SAR campaigns that are inaccessible with des-ethyl or symmetric alternatives.

EPAC/cAMP Pathway Chemical Biology and Probe Discovery

Groups targeting Exchange Proteins Directly Activated by cAMP (EPAC1/EPAC2) for cardiovascular, metabolic, or oncology indications should select building blocks with the 3-aminoisoxazole connectivity pattern. 1-(Isoxazol-3-yl)ethanamine maps directly onto the validated EPAC antagonist pharmacophore defined by the ESI-09 series [1][2], whereas 4- or 5-substituted regioisomers are structurally excluded from this activity class.

Multi-Vendor GLP-Compliant Intermediate Procurement

Research organizations conducting GLP toxicology studies, IND-enabling work, or scale-up campaigns that require documented purity, impurity profiling, and supply chain redundancy should select 1-(Isoxazol-3-yl)ethanamine based on its availability from ≥5 vendors with standardized ≥95% purity and routine NMR/HPLC/GC batch certificates [1][2]. This multi-source landscape mitigates single-supplier risk and ensures analytical traceability across procurement events.

Quote Request

Request a Quote for 1-(Isoxazol-3-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.